3,5-Bis(2,2,2-trifluoroethoxy)aniline

Catalog No.
S2782749
CAS No.
438530-76-8
M.F
C10H9F6NO2
M. Wt
289.177
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(2,2,2-trifluoroethoxy)aniline

CAS Number

438530-76-8

Product Name

3,5-Bis(2,2,2-trifluoroethoxy)aniline

IUPAC Name

3,5-bis(2,2,2-trifluoroethoxy)aniline

Molecular Formula

C10H9F6NO2

Molecular Weight

289.177

InChI

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16/h1-3H,4-5,17H2

InChI Key

OSOJQURMIYYFAY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N

solubility

not available

Specific Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Results or Outcomes

Synthesis of 1,3-Thiazolidine-4-one Derivatives

Synthesis of 1,3,4-Oxadiazoles Derivatives

3,5-Bis(2,2,2-trifluoroethoxy)aniline is a chemical compound characterized by its unique molecular structure, which includes two trifluoroethoxy groups attached to an aniline backbone. Its molecular formula is C12H12F6NC_{12}H_{12}F_6N, and it has a molecular weight of approximately 303.22 g/mol. This compound is notable for its light yellow to yellow-brown liquid form and exhibits significant fluorine substitution, which enhances its chemical stability and reactivity in various applications.

Typical of anilines and ether compounds. It can undergo:

  • Nucleophilic Substitution Reactions: The aniline nitrogen can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Acylation Reactions: The amino group can be acylated to form amides, which are useful in synthesizing various pharmaceutical compounds.
  • Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts, leading to biaryl compounds.

  • Antimicrobial Activity: Some trifluoroethyl derivatives have shown potential as antimicrobial agents.
  • Anticancer Properties: Fluorinated compounds are frequently explored for their anticancer activities due to their ability to interact with biological targets.

Further studies would be required to elucidate the specific biological activities of this compound.

The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline can be achieved through several methods:

  • Direct Etherification: This involves the reaction of 3,5-diaminoaniline with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
    3 5 diaminoaniline+2 CF3CH23 5 Bis 2 2 2 trifluoroethoxy aniline+2H2O\text{3 5 diaminoaniline}+2\text{ CF}_3\text{CH}_2\text{O }\rightarrow \text{3 5 Bis 2 2 2 trifluoroethoxy aniline}+2\text{H}_2\text{O}
  • Reduction of Nitro Compounds: Starting from 3,5-bis(nitro)aniline followed by reduction using hydrogen gas and a palladium catalyst.
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to couple aryl halides with the corresponding trifluoroethyl derivatives.

3,5-Bis(2,2,2-trifluoroethoxy)aniline has several potential applications:

  • Pharmaceutical Intermediates: Due to its unique structure and reactivity profile, it can serve as an intermediate in the synthesis of pharmaceuticals.
  • Material Science: Its fluorinated nature makes it suitable for developing materials with enhanced thermal and chemical stability.
  • Agricultural Chemicals: Similar compounds are often used in the formulation of agrochemicals due to their efficacy and stability.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3,5-Bis(2,2,2-trifluoroethoxy)aniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,5-Bis(trifluoromethyl)anilineC8H5F6NC_8H_5F_6NContains trifluoromethyl groups instead of trifluoroethoxy groups.
4-(Trifluoromethyl)anilineC7H6F3NC_7H_6F_3NOnly one trifluoromethyl group; simpler structure.
1,4-Bis(2,2,2-trifluoroethoxy)benzeneC12H10F6C_{12}H_{10}F_6Dissimilar due to being a bis-ether compound lacking an amino group.
3-(Trifluoromethyl)phenyl isocyanateC9H6F3NC_9H_6F_3NContains an isocyanate functional group; more reactive towards nucleophiles.

The presence of two trifluoroethoxy groups in 3,5-Bis(2,2,2-trifluoroethoxy)aniline sets it apart from these similar compounds by enhancing its solubility and reactivity profiles while providing unique properties that may be advantageous in specific applications.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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